![molecular formula C18H14N2O2S B2975709 3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097910-16-0](/img/structure/B2975709.png)
3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring made up of one sulfur as a heteroatom . Furan also has a five-membered ring, but with one oxygen atom .Chemical Reactions Analysis
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
Thiophene is a crystalline colorless compound with specific odors . It is aromatic in nature due to excessive π-electrons delocalization .Scientific Research Applications
Antimicrobial Activity
The compound, due to its furan and thiophene components, may have antimicrobial properties . In a study, similar compounds demonstrated good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Anti-Cancer Agent
The compound could potentially be used as an anti-cancer agent. A study found that similar chalcones exhibited cytotoxic effects against the lung carcinoma cell line (A549) .
Synthesis of Other Compounds
The compound could be used in the synthesis of other complex compounds. For instance, it could be used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
Superelectrophilic Activation Studies
The compound could be used in studies related to superelectrophilic activation. It was found that similar compounds undergo hydroarylation under superelectrophilic activation conditions in neat triflic acid TfOH .
Biological Activity Studies
The compound could be used in studies investigating the biological activities of furans and thiophenes. These compounds are known to exhibit a wide range of biological activities .
Drug Discovery
The compound could be used in drug discovery, given its potential antimicrobial and anti-cancer properties. It could serve as a lead molecule in the development of new drugs .
Mechanism of Action
Target of Action
For instance, the indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Future Directions
The future directions in the field of thiophene and furan derivatives are vast. Researchers are interested in synthesizing various scaffolds of these compounds for screening different pharmacological activities . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-10-13-3-1-4-14(9-13)18(21)20-11-16(15-6-8-23-12-15)17-5-2-7-22-17/h1-9,12,16H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWDLAGMCEWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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